Asperglaucide

Cathepsin inhibition Cysteine protease Oral bioavailability

Ensure experimental reproducibility with Asperglaucide, a defined (2S,2S) stereoisomer. Its 4.1x selectivity for cathepsin L over B and oral bioactivity are critical for in vivo inflammation and protease studies. Verified IC50 values (NO: 49.7µM, PGE2: 51.5µM, IL-1β: 40.4µM) enable precise pharmacological benchmarking. Use with a published UPLC-MS/QToF method for identity verification.

Molecular Formula C27H28N2O4
Molecular Weight 444.5 g/mol
Cat. No. B7982093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsperglaucide
Molecular FormulaC27H28N2O4
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25-/m0/s1
InChIKeyVZPAURMDJZOGHU-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asperglaucide (Aurantiamide Acetate) for Anti-Inflammatory and Cathepsin-Targeted Research Procurement


Asperglaucide, also known as Aurantiamide acetate (TMC-58A), is a naturally occurring phenylalanine-derived dipeptide with the molecular formula C27H28N2O4 and molecular weight 444.52 g/mol [1]. First isolated from the fermentation broth of Aspergillus penicilloides, it is recognized as a selective, orally active inhibitor of the cysteine proteases cathepsin L and cathepsin B [2][3]. The compound has been identified in diverse natural sources, including the marine fungus Aspergillus sp. SF-5921, the stem bark of Albizia adianthifolia, and Portulaca oleracea L. [2][4][5]. Its well-characterized profile includes anti-inflammatory, antibacterial, antioxidant, and anticancer properties, making it a versatile tool for research in inflammation, oncology, and infectious disease [2][6].

Why Generic Cathepsin Inhibitors or Anti-Inflammatories Cannot Replace Asperglaucide in Targeted Research


The scientific value of Asperglaucide is not in its single-target potency, but in its unique polypharmacology within the micromolar range—a profile that cannot be replicated by generic substitution. While many cathepsin inhibitors, such as E-64, exhibit nanomolar potency, this high affinity often results in irreversible inhibition and significant off-target effects, limiting their utility for mechanistic studies of reversible, pathway-specific modulation [1]. Conversely, Asperglaucide's selectivity for cathepsin L over cathepsin B, combined with its ability to simultaneously inhibit neuroinflammatory mediators (NO, PGE2, IL-1β) and reduce cancer cell viability, offers a distinct, multifactorial research tool [2][3]. A generic substitution of a nanomolar cathepsin inhibitor for Asperglaucide would fail to capture this integrated profile, potentially missing key pathway interactions and yielding different, non-comparable experimental outcomes in studies of autophagy, inflammation, or glioma biology [4][5].

Quantitative Evidence: How Asperglaucide Differentiates from Closest Analogs and Alternatives


Selective Cathepsin L Inhibition with Oral Bioactivity vs. Broad-Spectrum, Nanomolar Inhibitors

Asperglaucide selectively inhibits cathepsin L with an IC50 of 12 μM and cathepsin B with an IC50 of 49 μM, demonstrating a 4.1-fold selectivity for cathepsin L [1]. This micromolar potency and selectivity profile contrasts sharply with broad-spectrum, irreversible cysteine protease inhibitors like E-64, which inhibit cathepsin L with an IC50 of 2.5 nM—a difference of over 4,800-fold [2]. Asperglaucide is also orally active, a property not shared by the highly potent, peptide-based inhibitor E-64 [3].

Cathepsin inhibition Cysteine protease Oral bioavailability

Multi-Mediator Anti-Neuroinflammatory Effect in BV-2 Microglial Cells

In LPS-stimulated BV-2 microglial cells, Asperglaucide inhibits the production of three key inflammatory mediators: nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-1β (IL-1β) with IC50 values of 49.7, 51.5, and 40.4 µM, respectively [1]. This multi-mediator suppression is in contrast to the action of the reference anti-inflammatory natural product resveratrol, which, in the same BV-2 cell model, has been shown to attenuate NO and PGE2 but typically requires concentrations in the 25–100 µM range and has not been reported with quantitative IC50 values for these specific mediators [2][3]. Asperglaucide's defined, sub-100 µM IC50 values provide a quantifiable benchmark for comparative studies.

Neuroinflammation Microglia BV-2 cells

In Vivo Anti-Tumor Efficacy in a Glioma Xenograft Model

Asperglaucide demonstrates significant in vivo anti-tumor activity, reducing tumor growth in a U87 mouse xenograft model when administered at a dose of 1 mg via intratumoral injection [1]. In vitro, it decreases the viability of U87 and U251 glioma cells in a concentration-dependent manner (10–100 µM) by inhibiting autophagic flux, a mechanism distinct from standard cytotoxic chemotherapeutics [1]. While other autophagy inhibitors, such as chloroquine, are commonly used in glioma research, they often lack the same degree of selectivity and have well-documented off-target effects, making Asperglaucide a valuable, alternative tool for investigating autophagy-dependent glioma growth [2].

Glioma Cancer Autophagy

Broad-Spectrum Antibacterial Activity, Especially Against Gram-Negative Bacteria

Asperglaucide exhibits antibacterial activity against both Gram-negative and Gram-positive bacteria. Quantitative Minimum Inhibitory Concentration (MIC) values have been reported for Gram-negative strains, including 0.05–0.10 mg/mL against Pseudomonas aeruginosa and Shigella sonnei [1]. In a separate study, it was the most active compound against a panel of microorganisms, with its MIC values often equal to or lower than those of the reference antibiotics gentamicin and nystatin [2]. This broad-spectrum profile, particularly against Gram-negative pathogens, distinguishes it from many naturally derived antibacterials that show preferential activity against Gram-positive species .

Antibacterial Gram-negative MIC

Quantifiable Antioxidant Capacity in DPPH and TEAC Assays vs. Ascorbic Acid

Asperglaucide demonstrates significant antioxidant activity in two standard in vitro assays: DPPH radical scavenging (EC50 = 9.51 µg/mL) and Trolox equivalent antioxidant capacity (TEAC = 78.81 µg/mL) [1]. Its potency in the DPPH assay is comparable to that of the reference antioxidant L-ascorbic acid (EC50 = 6.81 µg/mL), with the difference being statistically significant (p<0.05) but within a 1.4-fold range [1]. This quantifiable antioxidant capacity provides a reliable benchmark for studies requiring a natural product with defined radical scavenging properties.

Antioxidant DPPH TEAC

Strategic Application Scenarios for Asperglaucide in Academic and Industrial R&D


Investigating Cathepsin L-Mediated Pathways in In Vivo Inflammation Models

Given its oral bioavailability and selective, micromolar inhibition of cathepsin L (IC50 = 12 µM) [1], Asperglaucide is ideally suited for chronic in vivo studies of inflammation where long-term, systemic administration is required. Its reversible inhibition profile allows for the study of cathepsin L's role in inflammatory processes without the confounding, irreversible effects associated with broad-spectrum, nanomolar cysteine protease inhibitors like E-64 [2]. The established adjuvant-arthritic rat model, where a 10 mg/kg subcutaneous dose suppressed hind paw swelling, provides a validated in vivo system for this research [3].

Dissecting the Role of Autophagy in Glioblastoma Multiforme (GBM) Growth

Asperglaucide offers a mechanistically distinct tool for oncology researchers focused on autophagy in glioblastoma. It has been shown to decrease the viability of U87 and U251 GBM cells (10–100 µM) and reduce tumor growth in a U87 mouse xenograft model (1 mg intratumoral dose) specifically by inhibiting autophagic flux [4]. This differentiates it from classical autophagy inhibitors like chloroquine, which have broader, less specific effects, allowing researchers to more precisely interrogate the autophagy pathway in GBM pathogenesis and therapeutic response [5].

Screening for Novel Anti-Neuroinflammatory Agents Using a Quantitative Multi-Mediator Assay

The availability of precise IC50 values for Asperglaucide's inhibition of NO (49.7 µM), PGE2 (51.5 µM), and IL-1β (40.4 µM) in LPS-stimulated BV-2 microglial cells makes it an excellent positive control and benchmarking compound for high-throughput or medium-throughput screening campaigns [6]. Its well-defined, multi-mediator profile in a single, physiologically relevant cell model provides a robust, quantitative standard against which new chemical entities can be compared for their anti-neuroinflammatory potential [6].

Exploring Natural Product Scaffolds for Novel Antibiotics Against Gram-Negative Pathogens

With MIC values of 0.05–0.10 mg/mL against Gram-negative bacteria such as Pseudomonas aeruginosa and Shigella sonnei [7], Asperglaucide represents a promising starting point for medicinal chemistry efforts focused on developing new classes of antibiotics. Its activity against Gram-negative strains, a major challenge in antibacterial drug discovery, combined with its distinct dipeptide scaffold, makes it a valuable tool for studying novel mechanisms of action and for structure-activity relationship (SAR) studies aimed at overcoming resistance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asperglaucide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.